molecular formula C8H10O2S B155424 4-(2-Thienyl)butyric acid CAS No. 4653-11-6

4-(2-Thienyl)butyric acid

Cat. No. B155424
CAS RN: 4653-11-6
M. Wt: 170.23 g/mol
InChI Key: VYTXLSQVYGNWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08981084B2

Procedure details

A catalytic amount of conc. H2SO4 (1 MI) was added to a solution of 4-(thiophen-2-yl)butanoic acid (1.2 g, 7.05 mmol) in dry MeOH (30 MI) at 0° C. The resulting reaction mixture was heated to 70° C. for 4 h, cooled to room temperature, and concentrated under reduced pressure. The mixture was then diluted with water and extracted with EtOAc. The combined extracts were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 5-10% EtOAc in petroleum ether) to get methyl 4-(thiophen-2-yl)butanoate (1.1 g, yield 89%). 1H NMR (300 MHz, CDCl3) δ 7.14-7.12 (m, 1H), 6.94-6.91 (m, 1H), 6.81-6.80 (m, 1H), 3.68 (s, 3H), 2.91-2.86 (t, J=7.5 Hz, 2H), 2.41-2.36 (m, 2H), 2.07-1.97 (m, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15].[CH3:17]O>>[S:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[CH2:11][CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1.2 g
Type
reactant
Smiles
S1C(=CC=C1)CCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The mixture was then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica 60-120 mesh, eluant 5-10% EtOAc in petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.